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molecular formula C6H9NO3S B8704131 4,5-Dimethyl-2-Methylsulphonyloxazole CAS No. 62124-63-4

4,5-Dimethyl-2-Methylsulphonyloxazole

Cat. No. B8704131
M. Wt: 175.21 g/mol
InChI Key: TWAYCFHPZZAERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04143047

Procedure details

N-Ethyl-acetamide (10.0 g, 0.115 m) in dry butyl hexyl ether (50 ml) was stirred at room temperature under nitrogen during the dropwise addition of a 1.445 M solution of n-butyl lithium in hexane (79.6 ml, 0.115 m). After the addition, the mixture was stirred for 15 minutes and then a solution of 4,5-dimethyl-2-methylsulphonyloxazole (20.0 g, 0.114 m) in dry butyl hexyl ether (50 ml) was added dropwise. The mixture was stirred for 2 hours at room temperature. Isolation of the product and distillation gave a colourless oil, b.p. 61°-62° C/0.3 mm.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
79.6 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4](=[O:6])[CH3:5])[CH3:2].C([Li])CCC.[CH3:12][C:13]1[N:14]=[C:15](S(C)(=O)=O)[O:16][C:17]=1[CH3:18]>C(OCCCC)CCCCC.CCCCCC>[CH2:1]([N:3]([C:15]1[O:16][C:17]([CH3:18])=[C:13]([CH3:12])[N:14]=1)[C:4](=[O:6])[CH3:5])[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)NC(C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
50 mL
Type
solvent
Smiles
C(CCCCC)OCCCC
Name
Quantity
79.6 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
CC=1N=C(OC1C)S(=O)(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(CCCCC)OCCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours at room temperature
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Isolation of the product and distillation
CUSTOM
Type
CUSTOM
Details
gave a colourless oil, b.p. 61°-62° C/0.3 mm

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)N(C(C)=O)C=1OC(=C(N1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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